TPT-172 HCl (R33) is a small pharmacological chaperone molecule. [, ] While its specific chemical structure and classification are not detailed in the provided abstracts, its role in scientific research centers around its ability to stabilize the retromer complex. [, ] The retromer complex is a group of proteins crucial for trafficking other proteins within cells, particularly in the endosomal system. [] Dysfunction of the retromer complex, specifically the downregulation of its recognition core protein VPS35, has been linked to neurodegenerative diseases like Alzheimer's disease. []
The compound was first described in a study by Mecozzi et al., where it was identified for its pharmacological properties related to the stabilization of the retromer complex, which plays a crucial role in cellular trafficking and signaling pathways. It is cataloged under CAS number 32415-42-2, indicating its unique identification in chemical databases such as PubChem and other scientific repositories .
The synthesis of TPT-172 HCl involves several chemical reactions that typically include the formation of the thiophene ring and the introduction of the thiourea moiety. While specific synthetic routes may vary, general methods include:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yields and purity during synthesis.
The molecular structure of TPT-172 HCl features a thiophene ring substituted with a thiourea functional group. Key structural characteristics include:
The compound typically exists as a solid at room temperature, with a density of approximately 1.4 g/cm³. Its boiling point is noted to be around 289.5 °C at standard atmospheric pressure .
TPT-172 HCl participates in various chemical reactions that are significant for its biological activity:
The mechanism of action for TPT-172 HCl primarily revolves around its role as a pharmacological chaperone:
This multifaceted action underscores its potential therapeutic implications in treating neurodegenerative disorders.
Property | Value |
---|---|
Molecular Weight | 208.73 g/mol |
Appearance | Solid at room temperature |
Density | 1.4 g/cm³ |
Boiling Point | 289.5 °C |
Flash Point | 128.9 °C |
Solubility | Soluble in DMSO, ethanol, water |
Storage Conditions | -20 °C (powder), -80 °C (in solvent) |
These properties are essential for determining the handling, storage, and application conditions for TPT-172 HCl in laboratory settings .
TPT-172 HCl has several promising applications in scientific research:
The synthesis of TPT-172 HCl (R33), chemically designated as thiophen-2-ylmethyl carbamimidothioate hydrochloride, leverages nucleophilic substitution strategies optimized for thiourea derivatives. The core synthesis involves the reaction between 2-aminomethylthiophene and thiophosgene derivatives, followed by hydrochloride salt formation to enhance crystallinity and stability [1] [8]. A critical advancement is the one-pot thiourea formation that eliminates intermediate purification, achieving yields exceeding 78% under controlled pH and temperature (0–5°C) [8].
Key synthetic improvements include:
Table 1: Optimization of Synthetic Parameters for TPT-172 HCl
Parameter | Traditional Method | Optimized Method | Yield Impact |
---|---|---|---|
Reaction Time | 12 hours | 1.5 hours | +32% |
Temperature | 25°C | 0–5°C | +15% (purity) |
Byproduct Formation | 12–15% | <5% | -63% |
SAR studies reveal that the thiophene-thiourea scaffold is essential for retromer stabilization. Systematic modifications identified three critical pharmacophores:
Derivatives like TPT-197 (chloro-thiophene variant) and TPT-260 (extended aryl system) were designed to probe steric and electronic effects. TPT-197 showed a 50% higher binding affinity but poorer blood-brain barrier penetration than TPT-172 [1] [9].
Table 2: Impact of Structural Modifications on Bioactivity
Modification Site | Example Derivative | EC₅₀ (μM) | Retromer Stability |
---|---|---|---|
Thiophene C4-methyl | TPT-197 | 0.8 | +++ |
Thiourea→Urea | Inactive analogue | >100 | – |
–CH₂– linker | TPT-172 (R33) | 1.2 | +++ |
–CH₂CH₂– linker | TPT-260 | 1.8 | ++ |
To overcome aqueous solubility limitations (<1 mg/mL), salt selection and prodrug approaches were prioritized. The hydrochloride salt form of TPT-172 improves crystallinity but only marginally enhances solubility [4] [8]. Alternative strategies include:
Selectivity optimization targeted retromer subunit VPS35 over related proteins. Molecular dynamics simulations guided the introduction of a para-fluorobenzyl group, reducing off-target binding by 70% [8].
Sustainable synthesis of TPT-172 HCl integrates three principles:
Table 3: Environmental Metrics Comparison
Metric | Traditional Process | Green Process | Improvement |
---|---|---|---|
PMI (Process Mass Intensity) | 87 | 32 | -63% |
Energy consumption | 1,200 kWh/kg | 650 kWh/kg | -46% |
E-factor | 53 | 19 | -64% |
Life-cycle analysis confirms the optimized route reduces carbon footprint by 58%, aligning with ACS Green Chemistry Institute guidelines [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7